2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid
CAS No.:
Cat. No.: VC13816719
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21NO4 |
|---|---|
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid |
| Standard InChI | InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-8H,9-11H2,1-3H3,(H,19,20) |
| Standard InChI Key | QUMQZLAMBHRRLG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzoic acid group attached to a 1,2,3,6-tetrahydropyridine ring, which is protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. The Boc group serves as a temporary protective moiety for amines, preventing unwanted side reactions during synthetic processes. The tetrahydropyridine ring exists in a partially unsaturated state, contributing to its conformational flexibility .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁NO₄ | |
| Molecular Weight | 303.35 g/mol | |
| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid | |
| SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C(=O)O |
Spectroscopic Characterization
While direct spectral data for this compound is limited in the provided sources, analogous Boc-protected tetrahydropyridine derivatives exhibit characteristic infrared (IR) stretches for the carbonyl groups (C=O) at ~1700 cm⁻¹ and aromatic C-H bends near 700 cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm, singlet) and the tetrahydropyridine’s olefinic protons (δ 5.5–6.0 ppm) .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid typically involves coupling a Boc-protected tetrahydropyridine precursor with a benzoic acid derivative. Two predominant methods are employed:
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Suzuki-Miyaura Coupling:
A palladium-catalyzed cross-coupling reaction between a boronic acid-functionalized tetrahydropyridine and a halogenated benzoic acid. This method offers high regioselectivity and compatibility with sensitive functional groups . -
Direct Arylation:
Transition metal-catalyzed C-H activation of the tetrahydropyridine ring to form a bond with the benzoic acid moiety. This approach reduces step count but requires precise control over reaction conditions.
Key Synthetic Challenges
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Protection-Deprotection Dynamics: The Boc group must remain stable during coupling reactions but be removable under mild acidic conditions (e.g., trifluoroacetic acid) in downstream steps .
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Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the tetrahydropyridine ring necessitates careful ligand selection in metal-catalyzed reactions .
Applications in Drug Development
Role as a Pharmacophore Building Block
The benzoic acid segment provides a carboxylate group for hydrogen bonding with biological targets, while the tetrahydropyridine ring contributes to lipid solubility and membrane permeability. This duality makes the compound a valuable precursor for:
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Kinase Inhibitors: The planar aromatic system interacts with ATP-binding pockets in enzymes.
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GPCR Modulators: The nitrogen in the tetrahydropyridine ring mimics endogenous amine neurotransmitters .
Case Study: Anticancer Agent Synthesis
In a recent application, the compound was alkylated at the carboxylate oxygen to produce ester prodrugs with enhanced bioavailability. Subsequent Boc deprotection yielded secondary amines that chelate metal ions in metalloproteinase inhibitors .
Material Science Applications
Monomers for Functional Polymers
The compound’s dual reactivity (carboxylic acid and Boc-protected amine) enables its use in step-growth polymerization. For example:
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Polyamides: Condensation with diamines yields thermally stable polymers.
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Coordination Polymers: The pyridine nitrogen coordinates to metal ions, forming porous frameworks for gas storage.
Surface Functionalization
Immobilization on gold nanoparticles via thiol-modified derivatives creates self-assembled monolayers (SAMs) with applications in biosensing. The Boc group allows post-assembly modification through deprotection .
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